molecular formula C11H11N B1610632 1-methyl-2-phenyl-1H-pyrrole CAS No. 938-37-4

1-methyl-2-phenyl-1H-pyrrole

Cat. No. B1610632
CAS RN: 938-37-4
M. Wt: 157.21 g/mol
InChI Key: RLAVWVJZAAVVPL-UHFFFAOYSA-N
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Description

1-methyl-2-phenyl-1H-pyrrole is a compound with the molecular formula C11H11N . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene but unlike pyridine, that consists of four carbon atoms and one nitrogen atom . The pyrrole ring system is present in many natural products and drugs .

Scientific Research Applications

Industrial Applications and Occupational Exposure

1-methyl-2-phenyl-1H-pyrrole is structurally similar to N-methyl-2-pyrrolidone (NMP), a versatile solvent used in various industries like petroleum refining, microelectronics, and veterinary medicine. Extensive use of NMP has led to concerns about occupational exposure. In one study, exposure to NMP was linked to intrauterine growth retardation and fetal demise, emphasizing the need for reproductive health policies in industries using such chemicals (Solomon et al., 1996).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicity of NMP have been a subject of research. One study investigated the absorption of NMP through inhalation and dermal exposure, highlighting significant dermal absorption from the vapor phase, which has implications for workplace safety (Bader et al., 2007). Furthermore, the evaluation of exposure biomarkers after dermal absorption of NMP has been pivotal in understanding its toxicokinetics and developing safety guidelines for industrial use (Akesson et al., 2004).

Environmental and Health Concerns

The environmental exposure and potential health impacts of NMP and its analogs have been studied. For instance, research on preschool children in South Australia exposed to organophosphorus and pyrethroid pesticides, which are structurally related to 1-methyl-2-phenyl-1H-pyrrole, revealed widespread chronic exposure, suggesting a need for stricter regulations and public health policies (Babina et al., 2012).

Therapeutic Potential

Some analogs of 1-methyl-2-phenyl-1H-pyrrole, like pirfenidone, have shown therapeutic potential. A study demonstrated pirfenidone's effectiveness in improving liver histology in patients with advanced liver fibrosis, indicating the potential pharmaceutical applications of related compounds (Armendáriz-Borunda et al., 2006).

Biomonitoring and Occupational Health

The biomonitoring of exposure to compounds like NMP in industrial settings, such as the automobile industry, has been critical for assessing occupational health risks and establishing safety standards. Studies have utilized specific metabolites as biomarkers to monitor exposure levels and recommend protective measures for workers (Meier et al., 2013).

properties

IUPAC Name

1-methyl-2-phenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAVWVJZAAVVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480372
Record name 1H-Pyrrole, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-phenyl-1H-pyrrole

CAS RN

938-37-4
Record name 1H-Pyrrole, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MIL Soares, SMM Lopes, PF Cruz, RMM Brito… - Tetrahedron, 2008 - Elsevier
The flash vacuum pyrolysis of new 1,1-dimethyl- and 1-methyl-1H,3H-pyrrolo[1,2-c]thiazole-2,2-dioxides gave penta-substituted 2-vinyl-1H-pyrroles via sigmatropic [1,8]-H shift of the …
Number of citations: 15 www.sciencedirect.com
M Liu, B Shen, C Liu, P Yu, P Li - Journal of the American …, 2023 - ACS Publications
… Moreover, the CPA-9-catalyzed reaction between triarylmethanol 1a with 1-methyl-2-phenyl-1H-pyrrole 2n afforded the corresponding product 3an in 58% yield with 14% ee. These …
Number of citations: 2 pubs.acs.org
ET Nadres, A Lazareva, O Daugulis - The Journal of organic …, 2011 - ACS Publications
… Palladium acetate (11.4 mg, 0.05 mmol), 1-methyl-2-phenyl-1H-pyrrole (1.0 mmol, 141 mg), 4-chlorotoluene (380 mg, 3.0 mmol), 2-(dicyclohexylphosphino)biphenyl (35 mg, 0.10 mmol, …
Number of citations: 184 pubs.acs.org
H Gerster, G Maas - Zeitschrift für Naturforschung B, 2008 - degruyter.com
The acetylenic iminium salts [(cC 3 H 5 )C≡CC(Ar)=N+Me 2 ]OTf, Ar = phenyl (1a) or 2- thienyl (1b), both react in different ways with three mesoionic münchnones, namely 3-methyl-1,3-…
Number of citations: 14 www.degruyter.com
SD Yang, CL Sun, Z Fang, BJ Li, YZ Li, ZJ Shi - 2007 - Citeseer
General. All the reactions were carried out under dry oxygen atmosphere. CH3COOH was used without further purification. Pd (OAc) 2 was purchased from Alfa Aesar Chemical. 1H …
Number of citations: 2 citeseerx.ist.psu.edu
M Menichincheri, C Albanese, C Alli… - Journal of medicinal …, 2010 - ACS Publications
Cdc7 serine/threonine kinase is a key regulator of DNA synthesis in eukaryotic organisms. Cdc7 inhibition through siRNA or prototype small molecules causes p53 independent …
Number of citations: 73 pubs.acs.org
C Marin-Hernandez, LE Santos-Figueroa… - The Journal of …, 2014 - ACS Publications
… The obtained residue was purified by column chromatography, using mixtures of diethyl ether and light petroleum ether of increasing polarity, and 1-methyl-2-phenyl-1H-pyrrole was …
Number of citations: 59 pubs.acs.org
B Groves - 2017 - dalspace.library.dal.ca
Prodigiosenes, dipyrrins and F-BODIPYs are related pyrrolic compounds that share a common, conjugated backbone structure composed of an adhered pyrrole and azafulvene unit. …
Number of citations: 1 dalspace.library.dal.ca
E Nadres - 2012 - uh-ir.tdl.org
Palladium-catalyzed functionalization of C–H bonds is becoming an important synthetic tool that allows the preparation of desired substances in fewer steps and higher yields compared …
Number of citations: 0 uh-ir.tdl.org
R Rossi, M Ciofalo - Current Organic Chemistry, 2022 - ingentaconnect.com
This unprecedented review with 322 references provides a critical up-to-date picture of the Pd-catalysed intermolecular direct C–H bond arylation of heteroarenes with arylating …
Number of citations: 2 www.ingentaconnect.com

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